molecular formula C16H16O4 B6405569 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261912-93-9

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6405569
CAS RN: 1261912-93-9
M. Wt: 272.29 g/mol
InChI Key: UEAUONKFRQWTRJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid (95%) is a synthetic compound with an array of potential applications in the laboratory. It is a derivative of benzoic acid, an aromatic carboxylic acid, with the addition of a methyl group and two methoxy groups. This compound is of interest due to its unique structure, which allows it to be used in a variety of scientific experiments.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid is not well understood. However, it is believed that the compound binds to the active sites of enzymes, which then catalyze the conversion of the compound into other molecules. This can result in the inhibition of certain biochemical pathways, or the activation of others. Additionally, the compound may also act as an antioxidant, preventing the oxidation of other molecules.
Biochemical and Physiological Effects
2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to have an inhibitory effect on the growth of bacteria and fungi. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as the metabolism of other molecules. Additionally, it has been shown to have an antioxidant effect, preventing the oxidation of other molecules.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be easily synthesized from readily available chemicals. Additionally, it is a relatively stable compound, and is not easily degraded by heat or light. However, it is important to note that the compound is toxic and should be handled with care. Additionally, the compound has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid are numerous, and there are several future directions that could be explored. For example, further research could be conducted to determine the compound’s effects on the growth of other organisms, such as plants and animals. Additionally, further research could be conducted to determine the compound’s effects on the metabolism of other molecules, such as proteins and carbohydrates. Additionally, further research could be conducted to determine the compound’s effects on the pharmacological effects of various drugs. Finally, further research could be conducted to determine the compound’s potential applications in the synthesis of other compounds.

Synthesis Methods

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid is synthesized by the reaction of 5-methylbenzoic acid with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of 70-80°C. The reaction is complete after 8-10 hours, and the product can be isolated as a white solid.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5-methylbenzoic acid has been used in a variety of scientific research applications. It has been used to study the effects of aromatic carboxylic acids on the growth of bacteria and fungi, as well as in the synthesis of other compounds. It has also been used in the synthesis of organic compounds, such as steroids and other organic molecules. Additionally, it has been used in the study of the pharmacological effects of various drugs.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-6-12(14(8-10)16(17)18)13-9-11(19-2)5-7-15(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAUONKFRQWTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690816
Record name 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-93-9
Record name 2',5'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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